molecular formula C9H12O2 B083242 3,4,6-Trimethylbenzene-1,2-diol CAS No. 13757-17-0

3,4,6-Trimethylbenzene-1,2-diol

Cat. No. B083242
CAS RN: 13757-17-0
M. Wt: 152.19 g/mol
InChI Key: NZEZVJPYSAXNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trimethylbenzene-1,2-diol, also known as TMBD, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. TMBD is a natural product that is found in certain plants and has been shown to possess a wide range of biological and pharmacological activities.

Scientific Research Applications

3,4,6-Trimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In industry, 3,4,6-Trimethylbenzene-1,2-diol has been used as a building block for the synthesis of various chemicals and materials.

Mechanism Of Action

The mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. 3,4,6-Trimethylbenzene-1,2-diol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

3,4,6-Trimethylbenzene-1,2-diol has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,4,6-Trimethylbenzene-1,2-diol has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its natural origin, low toxicity, and wide range of biological activities. 3,4,6-Trimethylbenzene-1,2-diol is also relatively easy to synthesize and purify. However, the limitations of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 3,4,6-Trimethylbenzene-1,2-diol may exhibit batch-to-batch variation due to its natural origin.

Future Directions

There are several future directions for the research on 3,4,6-Trimethylbenzene-1,2-diol. One direction is to further elucidate the mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol and its interactions with various signaling pathways. Another direction is to explore the potential applications of 3,4,6-Trimethylbenzene-1,2-diol in the treatment of neurodegenerative diseases and other disorders. Additionally, the development of new synthetic methods and the optimization of microbial fermentation processes may lead to the production of 3,4,6-Trimethylbenzene-1,2-diol in a more cost-effective and sustainable manner.

Synthesis Methods

3,4,6-Trimethylbenzene-1,2-diol can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3,4,6-Trimethylbenzene-1,2-diol involves the reaction of 3,4,6-trimethylbenzoic acid with sodium hydroxide in the presence of a suitable solvent. On the other hand, the microbial fermentation of 3,4,6-Trimethylbenzene-1,2-diol involves the use of microorganisms such as Pseudomonas putida and Pseudomonas mendocina, which can convert 3,4,6-trimethylbenzaldehyde to 3,4,6-Trimethylbenzene-1,2-diol.

properties

CAS RN

13757-17-0

Product Name

3,4,6-Trimethylbenzene-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,6-trimethylbenzene-1,2-diol

InChI

InChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3

InChI Key

NZEZVJPYSAXNTR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.